N-butan-2-ylquinoxaline-6-carboxamide

Anticancer Cytotoxicity Quinoxaline SAR

N-butan-2-ylquinoxaline-6-carboxamide (also known as N-(sec-butyl)quinoxaline-6-carboxamide, CAS 881453-50-5) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline-6-carboxamide class. The compound possesses a molecular formula of C13H15N3O and a molecular weight of 229.27-229.28 g/mol.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 881453-50-5
Cat. No. B2450703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butan-2-ylquinoxaline-6-carboxamide
CAS881453-50-5
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C13H15N3O/c1-3-9(2)16-13(17)10-4-5-11-12(8-10)15-7-6-14-11/h4-9H,3H2,1-2H3,(H,16,17)
InChIKeyJGBFNIZIPMBGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Butan-2-ylquinoxaline-6-carboxamide (CAS 881453-50-5): Chemical Profile and Class Context for Procurement


N-butan-2-ylquinoxaline-6-carboxamide (also known as N-(sec-butyl)quinoxaline-6-carboxamide, CAS 881453-50-5) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline-6-carboxamide class. The compound possesses a molecular formula of C13H15N3O and a molecular weight of 229.27-229.28 g/mol. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry due to its broad pharmacological profile, and this specific derivative contains a sec-butyl substituent at the carboxamide nitrogen, providing distinct steric and lipophilic properties compared to other N-substituted analogs.

Why N-Butan-2-ylquinoxaline-6-carboxamide Cannot Be Casually Substituted: Structural Determinants of Activity


Quinoxaline-6-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, meaning that seemingly minor modifications to the amide substituent can produce substantial changes in biological potency, selectivity, and physicochemical behavior. For example, within a series of related quinoxaline-6-carboxamide analogs, cytotoxic IC50 values against cancer cell lines can vary by orders of magnitude based solely on the nature of the N-substituent, with some derivatives showing sub-micromolar activity while others remain inactive at >100 μM. The sec-butyl moiety present in this compound introduces specific steric bulk and branched-chain lipophilicity near the amide nitrogen that influences target binding conformation, metabolic stability, and solubility profiles—parameters that cannot be assumed equivalent across even closely related analogs such as N-isobutyl, N-cyclopentyl, or N-aryl substituted quinoxaline-6-carboxamides. [1] Consequently, generic substitution without confirmatory comparative data introduces unacceptable risk in research reproducibility and assay interpretation.

Quantitative Differentiation Evidence for N-Butan-2-ylquinoxaline-6-carboxamide: Comparative Data Against Analogs and Standards


Anticancer Activity: Comparative IC50 Values Against Human Cervical and Breast Cancer Cell Lines

N-butan-2-ylquinoxaline-6-carboxamide demonstrates dose-dependent cytotoxicity against multiple human cancer cell lines. In HeLa (cervical cancer) cells, the compound exhibits an IC50 value of 10 μM, while in MCF-7 (breast cancer) cells, the IC50 is 15 μM. These values position the compound as moderately potent within the quinoxaline-6-carboxamide class, where structurally related derivatives have been reported with IC50 values ranging from 0.126 μM to >100 μM depending on N-substituent identity. For procurement decisions, these data establish a baseline activity profile that enables differentiation from analogs with either insufficient potency for screening cascades or excessive cytotoxicity that would preclude further development.

Anticancer Cytotoxicity Quinoxaline SAR

Antimicrobial Efficacy: MIC Values Against Gram-Positive and Gram-Negative Bacterial Strains

The compound exhibits differential antibacterial activity against common pathogenic strains. Minimum inhibitory concentration (MIC) testing revealed a value of 32 μg/mL against Staphylococcus aureus (Gram-positive) and 64 μg/mL against Escherichia coli (Gram-negative). A separate assay report indicates an MIC of 1 unit (relative scale) against E. coli 257. Within the broader quinoxaline-6-carboxamide class, more optimized derivatives have achieved MIC values as low as 1.6 μM against drug-resistant strains, while this compound's moderate activity profile makes it suitable as a reference compound or starting scaffold for further optimization rather than a lead candidate. [1]

Antimicrobial Antibacterial MIC

Commercial Availability and Analytical Quality Specifications

N-butan-2-ylquinoxaline-6-carboxamide is commercially available with a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports. This represents a procurement-relevant differentiation point, as not all quinoxaline-6-carboxamide analogs are available with equivalent analytical characterization. The compound's molecular weight (229.27-229.28 g/mol) and defined InChI Key (JGBFNIZIPMBGAU-UHFFFAOYSA-N) provide unambiguous identification parameters that prevent confusion with structurally similar but distinct quinoxaline derivatives. For researchers requiring reproducible experimental conditions, the availability of batch-specific analytical data reduces the risk of confounding results due to impurity interference or misidentification.

Procurement Purity Quality Control

Structural Differentiation: sec-Butyl Substituent Contribution to Lipophilicity and Steric Profile

The sec-butyl substituent at the carboxamide nitrogen of this compound confers a calculated lipophilicity contribution (ClogP) distinct from alternative N-substituents commonly encountered in quinoxaline-6-carboxamide analog series. The branched sec-butyl group introduces steric bulk near the amide nitrogen that influences molecular conformation and target binding geometry in ways that differ from linear n-butyl, compact isobutyl, cyclic cyclopentyl, or planar aromatic N-substituents. [1] In structure-activity relationship studies of quinoxaline derivatives, variations in the N-substituent have been shown to alter kinase inhibition profiles by greater than 100-fold, underscoring that this structural feature is not a trivial or interchangeable modification. [2]

Physicochemical properties SAR Lipophilicity

Optimal Research and Procurement Applications for N-Butan-2-ylquinoxaline-6-carboxamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Quinoxaline-Based Drug Discovery

This compound serves as a defined structural probe for investigating the impact of branched alkyl N-substituents on biological activity within quinoxaline-6-carboxamide series. With documented IC50 values of 10-15 μM against HeLa and MCF-7 cancer cell lines and MIC values of 32-64 μg/mL against bacterial strains , researchers can systematically compare the sec-butyl variant against analogs bearing n-butyl, isobutyl, cyclopentyl, or aryl substituents to quantify the contribution of steric and lipophilic parameters to target engagement and cellular potency. The compound's intermediate activity profile makes it particularly valuable for SAR studies where both positive and negative activity modulation can be observed and quantified. [1]

Reference Compound for Quinoxaline-6-Carboxamide Class Benchmarking

The moderate potency profile of this compound (IC50 10-15 μM in cancer cells; MIC 32-64 μg/mL in bacteria) establishes it as a suitable reference or calibration standard for assays screening novel quinoxaline-6-carboxamide derivatives. Unlike highly optimized analogs with sub-micromolar activity that may saturate assay windows, or completely inactive controls that provide no positive signal, this compound's intermediate activity allows for reproducible detection of both potency improvements and reductions across analog series. The 98% purity specification with batch-specific analytical documentation ensures lot-to-lot consistency required for long-term reference standard use.

Scaffold Optimization Starting Point for Antimicrobial or Anticancer Lead Development

For medicinal chemistry programs seeking to optimize quinoxaline-6-carboxamide scaffolds, this compound provides a validated starting point with quantitative baseline activity data against therapeutically relevant cell lines (HeLa IC50 = 10 μM; MCF-7 IC50 = 15 μM) and bacterial strains (S. aureus MIC = 32 μg/mL; E. coli MIC = 64 μg/mL). The sec-butyl substituent offers a defined reference point from which systematic structural modifications (e.g., varying alkyl chain length, introducing heteroatoms, cyclization, or aromatic substitution) can be quantitatively assessed for their impact on potency and selectivity. [1]

Kinase Inhibitor Screening Panels Requiring Defined N-Substituent Controls

Given the established role of quinoxaline-6-carboxamide derivatives as protein tyrosine kinase inhibitors, where N-substituent identity critically influences kinase selectivity profiles , this compound can serve as a defined control compound in kinase inhibition assays. The sec-butyl moiety represents a specific point in the SAR landscape, and its inclusion in screening panels alongside analogs with alternative N-substituents enables quantitative assessment of how steric and lipophilic variations at the carboxamide position modulate activity against specific kinase targets.

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